molecular formula C20H24N10O13P2 B12311458 2-amino-9-[8-(6-aminopurin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one

2-amino-9-[8-(6-aminopurin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one

Cat. No.: B12311458
M. Wt: 674.4 g/mol
InChI Key: XRILCFTWUCUKJR-UHFFFAOYSA-N
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Description

The compound 2-amino-9-[8-(6-aminopurin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one is a complex organic molecule known for its significant role in biological signaling pathways. It is a potent agonist of the STING (Stimulator of Interferon Genes) pathway, which is crucial for the immune response to cytosolic DNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the purine derivatives and the subsequent formation of the cyclic structure. The key steps include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and purity. The process is optimized for yield and efficiency, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can have different biological activities .

Scientific Research Applications

The compound has a wide range of applications in scientific research, including:

Mechanism of Action

The compound exerts its effects by binding to the STING receptor, which triggers a cascade of signaling events leading to the production of interferons and other cytokines. This activation of the immune response is crucial for the detection and elimination of pathogens and cancer cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H24N10O13P2

Molecular Weight

674.4 g/mol

IUPAC Name

2-amino-9-[8-(6-aminopurin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one

InChI

InChI=1S/C20H24N10O13P2/c21-14-8-15(24-3-23-14)29(4-25-8)18-11(32)12-7(41-18)2-39-45(36,37)43-13-10(31)6(1-38-44(34,35)42-12)40-19(13)30-5-26-9-16(30)27-20(22)28-17(9)33/h3-7,10-13,18-19,31-32H,1-2H2,(H,34,35)(H,36,37)(H2,21,23,24)(H3,22,27,28,33)

InChI Key

XRILCFTWUCUKJR-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O)O

Origin of Product

United States

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